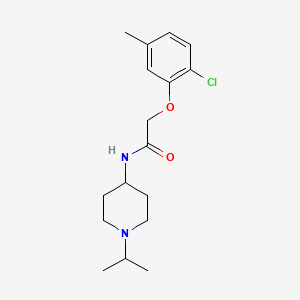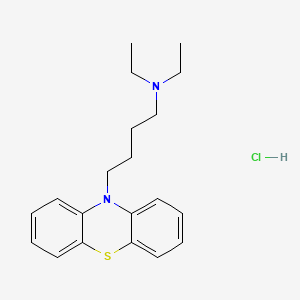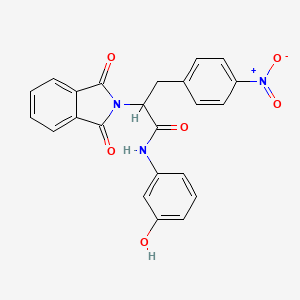![molecular formula C21H26N2O4S B5128469 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of kinase inhibitors and has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide exerts its therapeutic effects by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK plays a crucial role in the survival and proliferation of cancer cells and the activation of B cells in autoimmune disorders. This compound binds to the active site of BTK and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity, leading to the inhibition of cancer cell proliferation and the activation of B cells in autoimmune disorders. It also reduces inflammation and has a positive effect on the immune system. However, this compound may have some off-target effects, leading to potential adverse effects.
Advantages and Limitations for Lab Experiments
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide has several advantages for lab experiments, including its high purity and potency. It is also relatively easy to synthesize, making it an attractive compound for medicinal chemistry research. However, this compound has some limitations, including its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide. One potential area of research is the development of more potent and selective BTK inhibitors. Another area of research is the investigation of the potential applications of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further research is needed to understand the potential adverse effects of this compound and to develop strategies to minimize these effects.
Conclusion:
This compound is a promising compound with potential applications in the treatment of cancer and autoimmune disorders. Its mechanism of action involves the inhibition of BTK activity, leading to the inhibition of cancer cell proliferation and the activation of B cells in autoimmune disorders. Although this compound has some limitations, it has several advantages for lab experiments and has significant potential for future research.
Synthesis Methods
The synthesis of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide involves a multi-step process that includes the reaction of 3-thienylmethylamine with 4-chloro-N-(4-piperidinyl)benzamide to form the intermediate product. This intermediate is then reacted with 3-methoxypropanoyl chloride in the presence of a base to obtain this compound. The yield of this synthesis method is around 40%, and the purity of the final product is greater than 95%.
Scientific Research Applications
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including lymphoma and leukemia. This compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. It also has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus, where it inhibits the activity of B cells and reduces inflammation.
properties
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-26-12-8-20(24)23-10-6-19(7-11-23)27-18-4-2-17(3-5-18)21(25)22-14-16-9-13-28-15-16/h2-5,9,13,15,19H,6-8,10-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQTXKJFVXSHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]-2-propanol](/img/structure/B5128392.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5128408.png)

![2-chloro-6-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5128425.png)
![4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5128432.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5128434.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B5128440.png)


![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5128461.png)

![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)